4-fluoro-N-phenyloxane-4-carboxamide
Description
4-Fluoro-N-phenyloxane-4-carboxamide is a fluorinated oxane (tetrahydropyran) derivative featuring a carboxamide group substituted with a phenyl ring at the nitrogen atom and a fluorine atom at the 4-position of the oxane ring. Its molecular formula is C₁₂H₁₄FNO₂ (calculated based on structural analysis), and it is characterized by a rigid oxane backbone, which influences its conformational stability and intermolecular interactions.
Properties
Molecular Formula |
C12H14FNO2 |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
4-fluoro-N-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C12H14FNO2/c13-12(6-8-16-9-7-12)11(15)14-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15) |
InChI Key |
GQNOIGNDBANNMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C(=O)NC2=CC=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-phenyloxane-4-carboxamide typically involves the reaction of 4-fluorobenzoic acid with oxane-4-carboxylic acid under specific conditions. The reaction is catalyzed by a suitable base, such as triethylamine, and proceeds through a nucleophilic substitution mechanism. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-phenyloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-phenyloxane-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-fluoro-N-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Phenylmorpholine-4-carboxamide (CAS: 4559-92-6)
- Structure : Morpholine ring (containing two oxygen atoms) instead of oxane.
- Absence of fluorine reduces lipophilicity and metabolic stability.
- Applications : Used in medicinal chemistry as a building block for kinase inhibitors .
N-(4-Methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide (CAS: 877649-91-7)
- Structure : Oxane ring with a thiophen-2-yl substituent and a 4-methoxyphenyl carboxamide group.
- Key Differences: Thiophene introduces π-π stacking capabilities and electronic effects distinct from fluorine.
- Research Findings : Demonstrated activity in preliminary anticancer screens due to heteroaromatic thiophene .
4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide
- Structure : Oxane ring with a sulfanylmethyl group and N-hydroxy carboxamide.
- Key Differences: Sulfanylmethyl and chlorophenoxy groups increase molecular weight and polarity. N-hydroxy group confers chelating properties, making it suitable for metalloenzyme inhibition studies.
- Applications : Investigated as a matrix metalloproteinase (MMP) inhibitor .
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide
- Structure: Epoxide (oxirane) ring with trifluoromethyl and cyano substituents.
- Key Differences: Epoxide’s strained ring enhances reactivity, unlike the stable oxane backbone. Trifluoromethyl and cyano groups increase electron-withdrawing effects, impacting pharmacokinetics.
- Applications : Intermediate in synthesizing antiandrogen agents like bicalutamide .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 4-Fluoro-N-phenyloxane-4-carboxamide | Oxane | 4-F, N-phenyl carboxamide | ~237.24 | High lipophilicity, metabolic stability |
| N-Phenylmorpholine-4-carboxamide | Morpholine | N-phenyl carboxamide | 206.24 | Increased polarity, kinase inhibitor use |
| N-(4-Methoxyphenyl)-4-thiophen-2-yloxane... | Oxane | 4-thiophen-2-yl, N-(4-methoxyphenyl) | 327.39 | Anticandidate activity via thiophene |
| 4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}... | Oxane | Sulfanylmethyl, N-hydroxy, chlorophenoxy | 412.89 | MMP inhibition potential |
| N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-... | Oxirane | Trifluoromethyl, cyano, methyl | 286.23 | Antiandrogen intermediate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
